molecular formula C7H9BO4S B1609931 3-Ethoxycarbonylthiophen-2-boronic acid CAS No. 632325-56-5

3-Ethoxycarbonylthiophen-2-boronic acid

Cat. No. B1609931
CAS RN: 632325-56-5
M. Wt: 200.02 g/mol
InChI Key: PNZRRDAJSUVYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxycarbonylthiophen-2-boronic acid (ECTB) is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its versatile applications. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane. ECTB has been extensively studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Photophysical Properties and Solvatochromism

Boronic acid derivatives are studied for their photophysical properties, such as solvatochromic shifts and quantum yield in different solvents. One study evaluated the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) to understand its behavior in various solvents, indicating the potential for applications in sensing and materials science (Muddapur et al., 2016).

Synthetic Chemistry Applications

Boronic acids are versatile reagents in organic synthesis. For example, the Rhodium-catalyzed addition of arylboronic acids to isatins provides a method to synthesize a variety of 3-aryl-3-hydroxyoxindoles, important building blocks in organic synthesis (Toullec et al., 2006).

Material Science and Polymer Applications

In material science and polymer research, boronic acids contribute to the development of novel materials. For instance, a polymer-supported system for catalytic reactions incorporates boronic acid derivatives for hydrogenation and electro-oxidation processes (Sivakumar & Phani, 2011).

Electrochemical Applications

Boronic acid derivatives have been used to create electrochromic polythiophenes, showing potential for applications in smart windows and displays. The electrochemical polymerization of thiophene monomers in the presence of boron trifluoride ethylether has been explored to produce high-quality, electroactive films (Alkan, Cutler, & Reynolds, 2003).

Biomedical and Pharmaceutical Applications

Boronic acid polymers are being investigated for their biomedical applications, including drug delivery systems and as components in therapeutic agents. Their unique reactivity and responsive nature make them valuable for developing new biomaterials (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

The primary target of 3-Ethoxycarbonylthiophen-2-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Its success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The compound is successful under mild and functional group tolerant conditions . The stability of the compound also contributes to its efficacy .

properties

IUPAC Name

(3-ethoxycarbonylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-13-6(5)8(10)11/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZRRDAJSUVYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462269
Record name 3-Ethoxycarbonylthiophen-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

632325-56-5
Record name 3-Ethoxycarbonylthiophen-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxycarbonylthiophen-2-boronic acid
Reactant of Route 2
Reactant of Route 2
3-Ethoxycarbonylthiophen-2-boronic acid
Reactant of Route 3
Reactant of Route 3
3-Ethoxycarbonylthiophen-2-boronic acid
Reactant of Route 4
Reactant of Route 4
3-Ethoxycarbonylthiophen-2-boronic acid
Reactant of Route 5
Reactant of Route 5
3-Ethoxycarbonylthiophen-2-boronic acid
Reactant of Route 6
3-Ethoxycarbonylthiophen-2-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.